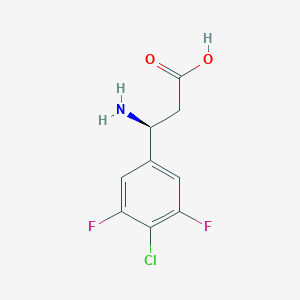![molecular formula C10H11N3 B13045374 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B13045374.png)
5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused with a cyclopentane and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine typically involves multicomponent reactions. One efficient protocol involves the reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile. This reaction proceeds without the need for a catalyst and results in high yields and high diastereoselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the multicomponent reaction approach mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the absence of a catalyst make this method attractive for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions, forming polyfunctionalized derivatives.
Substitution Reactions: The presence of nitrogen atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Cycloaddition Reactions: Alkyl isocyanides and dialkyl but-2-ynedioates in refluxing acetonitrile.
Substitution Reactions: Various nucleophiles can be used under mild conditions.
Major Products:
Cycloaddition Products: Polyfunctionalized tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine derivatives.
Substitution Products: Substituted derivatives with potential biological activity.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its potential as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is primarily based on its ability to interact with various molecular targets. The nitrogen atoms within its structure can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Cyclopenta[4,5]pyrrolo[2,3-B]pyridine: Shares a similar core structure but lacks the tetrahydro modification.
Pyrrolo[2,3-B]pyridine: A simpler structure with fewer rings, used in various chemical syntheses.
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-10-amine |
InChI |
InChI=1S/C10H11N3/c11-9-5-4-7-6-2-1-3-8(6)12-10(7)13-9/h4-5H,1-3H2,(H3,11,12,13) |
Clé InChI |
RLUBCJZULUSMBG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)NC3=C2C=CC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)
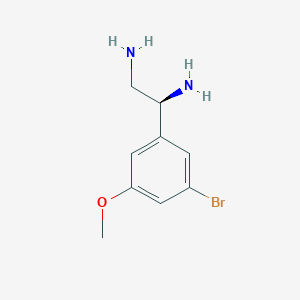

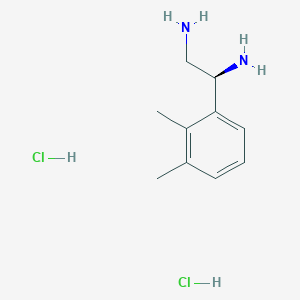
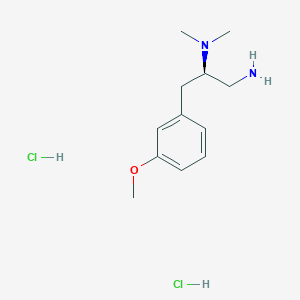
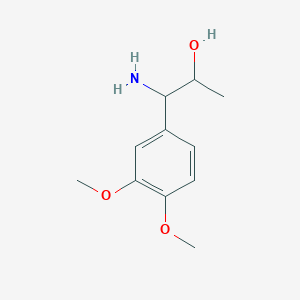
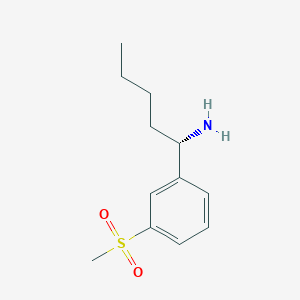

![4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hcl](/img/structure/B13045329.png)
![3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B13045337.png)
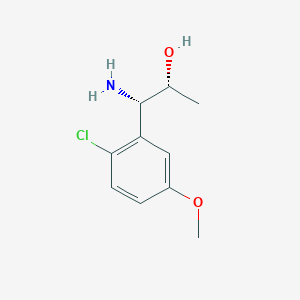
![(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol](/img/structure/B13045341.png)

